N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide
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Overview
Description
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide is an organic compound that belongs to the class of nitrobenzamides It is characterized by the presence of an ethylpropyl group attached to the nitrogen atom, a methyl group at the third position, and a nitro group at the fourth position of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide typically involves the nitration of a suitable precursor followed by amide formation. One common method involves the nitration of 3-methylbenzamide to introduce the nitro group at the fourth position. This is followed by the alkylation of the amide nitrogen with 1-ethylpropyl bromide under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure efficient and scalable synthesis. The use of pinched tube flow reactors has been reported for similar compounds, allowing for precise control over reaction conditions and minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: 3-methyl-4-amino-N-(1-ethylpropyl)benzamide.
Oxidation: 3-carboxy-4-nitro-N-(1-ethylpropyl)benzamide.
Substitution: 3-methyl-4-methoxy-N-(1-ethylpropyl)benzamide.
Scientific Research Applications
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential as an anti-inflammatory agent due to its structural similarity to known pharmaceuticals.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pendimethalin: N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine, a selective herbicide used in agriculture.
Butralin: N-(1-ethylpropyl)-2,6-dinitro-4-trifluoromethylbenzamide, another herbicide with similar structural features.
Uniqueness
N-(1-ethylpropyl)-3-methyl-4-nitrobenzamide is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. Its methyl group at the third position and nitro group at the fourth position differentiate it from other nitrobenzamides, influencing its interaction with biological targets and its overall stability .
Properties
IUPAC Name |
3-methyl-4-nitro-N-pentan-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-4-11(5-2)14-13(16)10-6-7-12(15(17)18)9(3)8-10/h6-8,11H,4-5H2,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGDGQPHPRPUPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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